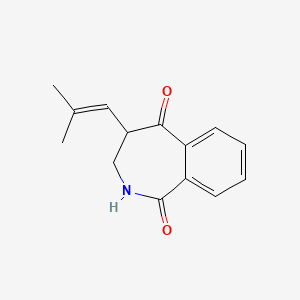
2-Cyanooctadecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyanooctadecanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a nitrile group (-C≡N) attached to the carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Cyanooctadecanoic acid can be synthesized through several methods. One common approach involves the reaction of octadecanoic acid with a nitrile source under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the successful formation of the nitrile group. Another method involves the use of chloroacetate salts and sodium cyanide, followed by acidification to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyanooctadecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.
Applications De Recherche Scientifique
2-Cyanooctadecanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic uses, including drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-Cyanooctadecanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The nitrile group can participate in various biochemical reactions, influencing cellular processes and signaling pathways. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyanoacetic acid: Contains a nitrile group and a carboxylic acid group, similar to 2-Cyanooctadecanoic acid.
Octadecanoic acid: Lacks the nitrile group but shares the same carbon chain length.
Ethyl cyanoacetate: Contains an ester group in addition to the nitrile group.
Propriétés
| 94380-60-6 | |
Formule moléculaire |
C19H35NO2 |
Poids moléculaire |
309.5 g/mol |
Nom IUPAC |
2-cyanooctadecanoic acid |
InChI |
InChI=1S/C19H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(17-20)19(21)22/h18H,2-16H2,1H3,(H,21,22) |
Clé InChI |
AHZRNZSJQJDAQP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCC(C#N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Butane-1,4-diyl)bis[ethyl(methyl)phenylsilane]](/img/structure/B14352833.png)


